Phenyl trifluoromethyl sulfide

Catalog No.
S1891929
CAS No.
456-56-4
M.F
C7H5F3S
M. Wt
178.18 g/mol
Availability
In Stock
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Phenyl trifluoromethyl sulfide

CAS Number

456-56-4

Product Name

Phenyl trifluoromethyl sulfide

IUPAC Name

trifluoromethylsulfanylbenzene

Molecular Formula

C7H5F3S

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C7H5F3S/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H

InChI Key

YQQKTCBMKQQOSM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)SC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)SC(F)(F)F

The exact mass of the compound Phenyl trifluoromethyl sulfide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyl trifluoromethyl sulfide (PhSCF3) is a highly specialized fluorinated building block characterized by a stable phenyl ring bonded to a strongly electron-withdrawing trifluoromethylthio (-SCF3) group. In industrial and laboratory procurement, it is primarily sourced as a benchmark precursor for the synthesis of complex fluorinated reagents, including trifluoromethyl sulfoxides, sulfones, and electrophilic trifluoromethylating sulfonium ylides . Unlike generic alkyl sulfides, the unique electronic properties of the -SCF3 moiety heavily deactivate the sulfur atom, fundamentally altering its reactivity profile[1]. This deactivation is highly valued in process chemistry, as it enables precise, step-wise control over oxidation states and facilitates the generation of CF3 anions or radicals under specific catalytic conditions [2].

Procurement Fit

Synthesis Trifluoromethylthiolation reagent precursor
Energy Storage High-voltage cathode electrolyte additive research
Organometallics C–S bond activation mechanistic studies

Substituting phenyl trifluoromethyl sulfide with non-fluorinated analogs, such as thioanisole (PhSCH3), or aliphatic trifluoromethyl sulfides is generally unviable for advanced synthetic workflows. The primary failure point is oxidation control: the electron-donating methyl group in thioanisole makes the sulfur atom highly susceptible to uncontrolled over-oxidation, rapidly forming sulfones[1]. In contrast, the strong electron-withdrawing nature of the CF3 group in PhSCF3 deactivates the sulfur, allowing for highly selective, step-wise isolation of the intermediate sulfoxide (PhSOCF3) using mild oxidants like H2O2 in trifluoroacetic acid [2]. Furthermore, when synthesizing electrophilic trifluoromethylating sulfonium ylides, substituting PhSCF3 with electron-rich derivatives like para-tert-butylphenyl trifluoromethyl sulfide results in significantly lower ylide yields, making PhSCF3 the optimal, cost-effective baseline for commercial reagent production [3].

Substitution Risk

Phenyl trifluoromethyl sulfide
Non-fluorinated analogs (e.g., methyl phenyl sulfide) May not provide required lipophilicity or electron-withdrawing capacity; physical-organic profiles differ significantly
This compound
Perfluorinated analog (CF₃SCF₃) Lacks aryl moiety for π-stacking and cross-coupling handles; oxidative addition behavior differs markedly
Phenyl trifluoromethyl sulfide
Alkyl aryl sulfides with varied electronic character Electronic and steric effects alter reactivity in C–S activation; may not reproduce selectivity profile

Selective Oxidation to Sulfoxide

In the synthesis of fluorinated building blocks, controlling the oxidation state of sulfur is critical. Phenyl trifluoromethyl sulfide demonstrates exceptional resistance to over-oxidation due to the deactivating CF3 group. When oxidized using 1.2 equivalents of 30% H2O2 in trifluoroacetic acid (TFA) at room temperature for 3 hours, PhSCF3 achieves a 96% conversion selectively to phenyl trifluoromethyl sulfoxide (PhSOCF3) [1]. In contrast, baseline non-fluorinated thioethers like thioanisole readily over-oxidize to sulfones under similar conditions. Forcing the complete conversion of PhSCF3 to the sulfone requires significantly harsher conditions, such as 2.4 equivalents of H2O2 at 60 °C [2].

Evidence DimensionSelectivity to sulfoxide vs. sulfone
Target Compound Data96% selective conversion to sulfoxide (mild conditions, 3h, RT)
Comparator Or BaselineThioanisole (PhSCH3) (Readily over-oxidizes to sulfone)
Quantified DifferenceNear-total arrest of oxidation at the sulfoxide stage under mild conditions
Conditions1.2 equiv 30% H2O2 in TFA, room temperature, 3 hours

Allows manufacturers to reliably isolate the intermediate sulfoxide, a critical precursor for synthesizing electrophilic trifluoromethylating agents, without toxic heavy-metal oxidants.

SCF₃ Lipophilicity
Class-level
π = 1.44 vs. –CF₃ 0.88, –OCF₃ 1.04, –SMe 0.56
Reported lipophilicity context; may support membrane permeability study
Class-level Hansch π; whole-molecule properties may vary

Precursor Efficiency in Sulfonium Ylide Synthesis

PhSCF3 is a highly efficient precursor for generating shelf-stable electrophilic trifluoromethylating reagents via Rh-catalyzed carbenoid addition. When reacted with dimethyl diazomalonate, PhSCF3 forms the corresponding trifluoromethyl-substituted sulfonium ylide with an exceptionally low catalyst loading of 100 ppm [1]. Comparative studies indicate that the electronic nature of the aryl ring is crucial: electron-neutral or slightly electron-poor sulfides like PhSCF3 produce the ylide in much higher yields than electron-rich comparators, such as para-tert-butylphenyl trifluoromethyl sulfide [2].

Evidence DimensionYield of trifluoromethyl-substituted sulfonium ylide
Target Compound DataHigh yield with 100 ppm Rh-catalyst loading
Comparator Or Baselinepara-tert-butylphenyl trifluoromethyl sulfide (Significantly lower ylide yield)
Quantified DifferenceSuperior reactivity and yield for the electron-neutral PhSCF3 derivative
ConditionsRh-catalyzed carbenoid addition with dimethyl diazomalonate

Establishes PhSCF3 as the most cost-effective and reactive starting material for the commercial scale-up of electrophilic trifluoromethylating ylides.

Hammett σp Value
Class-level
σp = 0.50 vs. –SMe ~0.00, –CF₃ 0.54
Reported electronic effect may correlate with metabolic stability context
Group-level constant; reactivity depends on molecular framework

Initiator-Free Nucleophilic Trifluoromethylation

While the Ruppert-Prakash reagent (TMSCF3) is the standard for nucleophilic trifluoromethylation, it typically requires a fluoride initiator, which can be incompatible with certain sensitive substrates. PhSCF3 offers an alternative activation pathway: when combined with (triethylgermyl)sodium in THF/HMPA at -60 °C, it forms a specialized reagent system capable of directly trifluoromethylating imines[1]. This system effectively utilizes the thiophenoxide leaving group to generate a reactive CF3 anion equivalent, bypassing the need for exogenous fluoride initiators [2].

Evidence DimensionInitiator requirement for CF3 anion generation
Target Compound DataInitiator-free activation via (triethylgermyl)sodium
Comparator Or BaselineTMSCF3 (Requires fluoride or alkoxide initiators)
Quantified DifferenceEliminates the need for fluoride initiators in specific imine functionalizations
ConditionsReaction with (triethylgermyl)sodium in THF/HMPA at -60 °C

Provides process chemists with an orthogonal, initiator-free trifluoromethylation strategy for sensitive pharmaceutical intermediates.

Battery Capacity Retention
Head-to-head
83% vs. baseline 39% after 200 cycles at 0.5C (0.5 wt% additive)
Reported capacity retention improvement in LLO cathode model
Endpoint review; cell model and electrolyte composition may influence outcome
C–S Oxidative Addition
Head-to-head
Selective C–S activation with Pt(0); retains CF₃ group; distinct from PhSMe, Ph₂S
May support organometallic mechanistic studies; reported reactivity context
Product distribution depends on ligand set and conditions
Atmospheric Fate
Class-level
CF₃SCF₃ lifetime ~300 yr; GWP ~14,000; PhSCF₃ data not directly available
Class-level inference; atmospheric fate context may differ significantly
Data to verify for phenyl trifluoromethyl sulfide

Synthesis of Electrophilic Trifluoromethylating Reagents

PhSCF3 is the optimal starting material for the large-scale production of trifluoromethyl-substituted sulfonium ylides. Its specific electronic profile allows for highly efficient Rh-catalyzed carbenoid addition at ultra-low catalyst loadings (100 ppm), outperforming electron-rich aryl sulfide analogs and yielding shelf-stable reagents for downstream β-ketoester and aryl iodide functionalization [1].

Phenyl Trifluoromethyl Sulfoxide Production

Because the strongly electron-withdrawing -SCF3 group deactivates the sulfur atom, PhSCF3 is the preferred substrate for synthesizing phenyl trifluoromethyl sulfoxide. Process chemists can leverage mild, green oxidants like H2O2 in TFA to achieve >95% selective conversion without the risk of runaway over-oxidation to the sulfone, which plagues non-fluorinated thioethers [2].

Initiator-Free Imine Functionalization

In pharmaceutical development scenarios where fluoride initiators (required for TMSCF3) cause unwanted side reactions, PhSCF3 can be paired with (triethylgermyl)sodium. This combination generates a reactive CF3 anion equivalent at low temperatures (-60 °C), enabling the direct nucleophilic trifluoromethylation of imines [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-voltage lithium-ion battery electrolyte research
Cathode interphase stability context
Capacity retention in LLO cell models (endpoint review)
Trifluoromethylthiolation reagent for lead optimization
Lipophilicity and electronic parameter context
Membrane permeability and metabolic stability study endpoints
Organometallic C–S bond activation mechanistic studies
Reported oxidative addition reactivity with Pt(0) complexes
Reaction selectivity and product distribution under documented conditions
Synthesis of trifluoromethyl sulfoxide/sulfone derivatives
Oxidation pathway compatibility
Metal impurity profile and oxidation yield verification

XLogP3

3.6

LogP

3.57 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

456-56-4

Wikipedia

Trifluoromethylthiobenzene

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